5-[(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)amino]-5-oxopentanoic acid
Overview
Description
5-[(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.10929292 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the synthesis of compounds involving cyclocondensation processes, exploring derivatives with potential as anti-HIV agents. The research includes derivatives related to the core structure of the compound , highlighting methods for creating compounds with possible biological activities (Liu, Shih, & Lee, 1993).
- Research on the synthesis of 5-Amino-4-oxopentanoic acid and its derivatives showcases a foundational approach to producing compounds with significant roles in biosynthesis pathways for biologically active porphyrins. This study underlines the importance of structural analogs in understanding biochemical processes (Shrestha‐Dawadi & Lugtenburg, 2003).
- Investigations into the electronic structure of biologically active molecules, including benzophenone derivatives with adjacent aromatic units like furyl and thienyl groups, provide insights into the interaction dynamics within molecular systems. These studies aid in the understanding of the compound's behavior under various conditions (Klasinc, Novák, Sabljic, & McGlynn, 1988).
Biological Applications and Potential
- The development of IR-detectable metal–carbonyl tracers for amino functions, utilizing complexes with 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and related compounds, demonstrates the potential of utilizing such structures in bioconjugation and labeling studies. This research is pivotal for advancing methodologies in biological imaging and molecular diagnostics (Kowalski, Winter, Makal, Pazio, & Woźniak, 2009).
- Studies on the synthesis of furan compounds and their derivatives, exhibiting strong antibacterial activity, illustrate the medicinal chemistry relevance of compounds related to the core structure. These findings contribute to the search for new antibacterial agents and underscore the significance of furan and thienyl derivatives in drug development (Hirao & Kato, 1971).
Properties
IUPAC Name |
5-[[3-(furan-2-ylmethylcarbamoyl)-4-phenylthiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-17(9-4-10-18(25)26)23-21-19(20(27)22-12-15-8-5-11-28-15)16(13-29-21)14-6-2-1-3-7-14/h1-3,5-8,11,13H,4,9-10,12H2,(H,22,27)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAJBASEOQGJCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NCC3=CC=CO3)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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